Ac-Dl-Phe(3-Cn)-OH
CAS No.: 367272-51-3
Cat. No.: VC21089540
Molecular Formula: C12H12N2O3
Molecular Weight: 232.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 367272-51-3 |
---|---|
Molecular Formula | C12H12N2O3 |
Molecular Weight | 232.23 g/mol |
IUPAC Name | 2-acetamido-3-(3-cyanophenyl)propanoic acid |
Standard InChI | InChI=1S/C12H12N2O3/c1-8(15)14-11(12(16)17)6-9-3-2-4-10(5-9)7-13/h2-5,11H,6H2,1H3,(H,14,15)(H,16,17) |
Standard InChI Key | ODSLGEVQHKOHHK-UHFFFAOYSA-N |
SMILES | CC(=O)NC(CC1=CC(=CC=C1)C#N)C(=O)O |
Canonical SMILES | CC(=O)NC(CC1=CC(=CC=C1)C#N)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Basic Identity
Ac-DL-Phe(3-CN)-OH, scientifically identified as N-acetyl-3-cyano-DL-phenylalanine, is a modified amino acid derivative with the CAS registry number 367272-51-3. The compound represents a racemic mixture of both D and L enantiomers of N-acetylated 3-cyanophenylalanine . This modified amino acid belongs to the broader category of substituted phenylalanines, which have gained significant attention in pharmaceutical and peptide research.
Structural Features
The molecular structure of Ac-DL-Phe(3-CN)-OH consists of a phenylalanine backbone with two key modifications:
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N-terminal acetylation (Ac)
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A cyano (-CN) group at the meta (3-) position of the phenyl ring
This unique combination creates a compound with distinctive physicochemical properties and potential biological activities. The cyano group introduces electronic effects that significantly alter the compound's reactivity compared to unmodified phenylalanine.
Physicochemical Properties
Basic Properties
The collected data reveals several important physicochemical characteristics of Ac-DL-Phe(3-CN)-OH:
Property | Value |
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Molecular Formula | C₁₂H₁₂N₂O₃ |
Molecular Weight | 232.23500 g/mol |
Purity (Commercial) | 98.0% |
Physical State | Solid |
Comparative Analysis with Related Compounds
To better understand Ac-DL-Phe(3-CN)-OH, it is instructive to compare it with structurally similar compounds. The following table provides a comparison with related phenylalanine derivatives:
Compound | Molecular Formula | Molecular Weight (g/mol) | Substituent |
---|---|---|---|
Ac-DL-Phe(3-CN)-OH | C₁₂H₁₂N₂O₃ | 232.24 | 3-cyano |
Ac-D-Phe(3-F)-OH | C₁₁H₁₂FNO₃ | 225.22 | 3-fluoro |
AC-DL-PHE(3-CF₃)-OH | C₁₂H₁₂F₃NO₃ | 275.22 | 3-trifluoromethyl |
Fmoc-Phe(3-CN)-OH | C₂₅H₂₀N₂O₄ | 412.44 | 3-cyano with Fmoc protection |
This comparison highlights the structural variations within this family of compounds. The cyano group in Ac-DL-Phe(3-CN)-OH introduces different electronic and steric properties compared to the fluoro or trifluoromethyl groups in related analogs .
Applications in Research and Industry
Pharmaceutical Applications
Modified amino acids like Ac-DL-Phe(3-CN)-OH have significant potential in pharmaceutical research. The inclusion of a cyano group can enhance several properties:
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Improved metabolic stability compared to natural amino acids
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Enhanced binding affinity to specific targets due to the electronic properties of the cyano group
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Potential application in peptide-based therapeutics where structural modifications are required for optimal activity
Similar to other amino acid derivatives, Ac-DL-Phe(3-CN)-OH may find applications in the development of enzyme inhibitors and therapeutic agents . The cyano group, being an electron-withdrawing substituent, can significantly alter the electronic properties of the aromatic ring, potentially enhancing interactions with target proteins.
Peptide Chemistry
In peptide chemistry, modified amino acids like Ac-DL-Phe(3-CN)-OH are valuable building blocks for the synthesis of peptides with enhanced properties. These may include:
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Improved resistance to enzymatic degradation
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Modified conformational preferences
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Enhanced binding specificity to biological targets
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Altered physicochemical properties such as solubility or membrane permeability
The acetyl group protection of the amino functionality makes this compound particularly suitable for specific peptide synthesis strategies where selective deprotection protocols are required.
Structure-Activity Relationships
Impact of Cyano Substitution
The presence of a cyano group at the meta position of the phenylalanine's aromatic ring introduces distinct electronic effects:
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The electron-withdrawing nature of the cyano group affects the electron density of the aromatic ring
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This electronic alteration can influence binding interactions with biological targets
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The cyano group may serve as a hydrogen bond acceptor in molecular recognition processes
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The meta position substitution creates a specific spatial orientation that may be crucial for fitting into binding pockets of enzymes or receptors
These structural features potentially contribute to the compound's utility in medicinal chemistry and biochemical research.
Comparison with Other Substituted Phenylalanines
When compared to other substituted phenylalanines, such as fluorinated variants, Ac-DL-Phe(3-CN)-OH offers distinct properties. Fluorinated phenylalanines have been extensively studied and have demonstrated important pharmaceutical applications, serving as potential enzyme inhibitors and therapeutic agents . Similar benefits might be expected from cyano-substituted variants, though with modified electronic and steric characteristics.
Current Research Status and Future Directions
Future Research Directions
Several promising research directions for Ac-DL-Phe(3-CN)-OH include:
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Detailed investigation of its pharmacological properties and potential therapeutic applications
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Exploration of its utility in peptide-based drug design
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Structure-activity relationship studies to understand how the cyano substitution affects biological activity
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Development of new synthetic methodologies for the efficient preparation of cyano-substituted amino acids
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Potential applications in protein engineering and the creation of proteins with novel properties
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